Teicoplanin

Description

Properties

Key on ui mechanism of action |

Teicoplanin inhibits peptidoglycan polymerization, resulting in inhibition of bacterial cell wall synthesis and cell death. |

|---|---|

CAS No. |

61036-62-2 |

Molecular Formula |

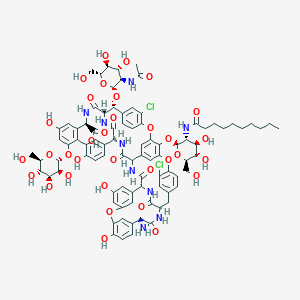

C88H97Cl2N9O33 |

Molecular Weight |

1879.7 g/mol |

IUPAC Name |

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C88H97Cl2N9O33/c1-3-4-5-6-7-8-9-10-60(108)94-68-74(113)71(110)58(32-101)129-87(68)132-78-55-26-40-27-56(78)126-52-18-14-38(24-47(52)90)77(131-86-67(92-34(2)103)73(112)70(109)57(31-100)128-86)69-84(121)98-66(85(122)123)45-29-42(105)30-54(127-88-76(115)75(114)72(111)59(33-102)130-88)61(45)44-23-37(13-15-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-21-41(104)28-43(22-39)124-53-25-36(12-16-50(53)107)62(91)80(117)93-48(79(116)95-64)20-35-11-17-51(125-55)46(89)19-35/h11-19,21-30,48,57-59,62-77,86-88,100-102,104-107,109-115H,3-10,20,31-33,91H2,1-2H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88?/m1/s1 |

InChI Key |

BJNLLBUOHPVGFT-CAYRISATSA-N |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O |

Appearance |

Solid powder |

Key on ui application |

Teicoplanin is an antibiotic used in the prophylaxis and treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis. |

boiling_point |

N/A |

melting_point |

N/A |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

source |

Synthetic |

Synonyms |

Targocid Teichomycin Teichomycin A2 Teicoplanin |

Origin of Product |

United States |

Foundational & Exploratory

Teicoplanin's Molecular Embrace: A Technical Guide to its Binding Site on Peptidoglycan Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism of teicoplanin, a crucial glycopeptide antibiotic, to its target on bacterial peptidoglycan precursors. By elucidating the precise molecular interactions and summarizing the quantitative binding data, this document aims to support further research and development in the fight against Gram-positive bacterial infections.

The Core Interaction: Teicoplanin and the D-Alanyl-D-Alanine Terminus

Teicoplanin's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[1][2] It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically the lipid II intermediate.[1][3] This binding event physically obstructs the subsequent transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan layer.[2] The disruption of this vital process leads to a compromised cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death.[2]

The molecular recognition is highly specific. Teicoplanin, a complex glycopeptide, forms a concave binding pocket that envelops the D-Ala-D-Ala moiety of the peptidoglycan precursor.[4][5] The peptide backbones of the antibiotic and the ligand align in an antiparallel fashion, facilitating a network of specific interactions.[4] The primary forces driving this interaction are a combination of five hydrogen bonds and multiple van der Waals interactions.[4][5][6] This intricate molecular embrace effectively sequesters the peptidoglycan precursor, preventing its incorporation into the growing cell wall.[4][5]

A key structural feature of teicoplanin that enhances its efficacy is a fatty-acyl group, which is thought to anchor the antibiotic to the bacterial membrane.[4] This localization increases the effective concentration of teicoplanin at the site of peptidoglycan biosynthesis, thereby potentiating its inhibitory activity.[4]

Quantitative Analysis of Teicoplanin Binding

The affinity of teicoplanin for its target has been quantified using various biophysical techniques. The following table summarizes the key binding constants reported in the literature.

| Ligand | Method | Binding Constant | Source |

| Lys-D-Ala-D-Ala peptide | Surface Plasmon Resonance (SPR) | Kd = 474 ± 20 nM | [4] |

| Carrier protein-Lys-D-Ala-D-Ala fusion | Surface Plasmon Resonance (SPR) | Kd = 91 ± 7 nM | [4] |

| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | Spectrophotometric Titration | Ka = 2.56 x 106 L·mol-1 | [7] |

Kd: Dissociation Constant; Ka: Association Constant

Experimental Protocols

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity (Kd) of teicoplanin to the D-Ala-D-Ala terminus of a peptidoglycan precursor analog.

Methodology:

-

Ligand Immobilization: A peptide analog of the peptidoglycan precursor terminus, such as Lys-D-Ala-D-Ala, is immobilized on the surface of a sensor chip. A control surface with a scrambled peptide (e.g., Cys-L-Ala-Lys-L-Ala) is also prepared to account for non-specific binding.[4]

-

Analyte Injection: Teicoplanin is injected at various concentrations over the control and target ligand surfaces at a defined flow rate (e.g., 100 µl min-1).[4]

-

Association and Dissociation Phases: The binding (association) is monitored for a set period (e.g., 2 minutes), followed by a dissociation phase (e.g., 3-10 minutes) where a buffer without teicoplanin flows over the chip.[4]

-

Data Analysis: The change in the SPR signal, which is proportional to the mass of bound teicoplanin, is measured over time. The resulting sensorgrams are analyzed using kinetic models (e.g., 'one-shot kinetics') to calculate the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd = kd/ka) is determined.[4]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the teicoplanin-ligand complex to visualize the binding interactions at an atomic level.

Methodology:

-

Complex Formation: Teicoplanin is co-crystallized with a ligand that mimics the peptidoglycan precursor terminus. To facilitate crystallization, a carrier-protein strategy can be employed, where the target peptide (e.g., Lys-D-Ala-D-Ala) is fused to a larger, more readily crystallizable protein like maltose-binding protein (MBP).[4][5]

-

Crystallization: The protein-peptide-antibiotic complex is subjected to various crystallization screening conditions to obtain well-diffracting crystals.[4]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[4][5]

-

Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map. A molecular model of the complex is then built into this map and refined to yield the final, high-resolution structure.[4][5]

Spectrophotometric Titration

Objective: To determine the association constant (Ka) of teicoplanin for a peptidoglycan precursor analog in solution.

Methodology:

-

Sample Preparation: Solutions of teicoplanin and a soluble peptidoglycan precursor analog (e.g., N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine) are prepared at known concentrations.[7]

-

Titration: Aliquots of the ligand solution are incrementally added to the teicoplanin solution.

-

Spectrophotometric Measurement: After each addition of the ligand, the absorbance spectrum of the solution is recorded. The binding of the ligand to teicoplanin induces a change in the antibiotic's UV-Vis spectrum.

-

Data Analysis: The change in absorbance at a specific wavelength is plotted against the ligand concentration. The resulting binding isotherm is then fitted to a suitable binding model to calculate the association constant (Ka).[7]

Visualizing the Interaction and Workflow

The following diagrams illustrate the binding mechanism of teicoplanin and a typical experimental workflow for studying this interaction.

Caption: Teicoplanin's mechanism of action.

Caption: Workflow for studying teicoplanin binding.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 3. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Resistance: An In-depth Technical Guide to Teicoplanin Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic that has long been a cornerstone in the treatment of severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure, comprising a heptapeptide aglycone core, glycosidic moieties, and a lipid side chain, offers multiple avenues for chemical modification to enhance its efficacy, overcome resistance, and broaden its spectrum of activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of teicoplanin, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

The primary mechanism of action of teicoplanin involves the inhibition of bacterial cell wall synthesis.[1][2] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for peptidoglycan polymerization.[1][3] This leads to the disruption of cell wall integrity and ultimately, bacterial cell death.[1] The lipophilic fatty acid side chain of teicoplanin is thought to anchor the molecule to the bacterial membrane, increasing its local concentration at the site of peptidoglycan synthesis.[4]

Teicoplanin Structure-Activity Relationships

Decades of research have illuminated the critical roles of different structural components of the teicoplanin molecule in its antibacterial activity. Modifications at the aglycone, the sugar moieties, the peptide backbone, and the fatty acid chain have yielded a wealth of SAR data, paving the way for the development of second-generation lipoglycopeptides with improved properties.

Modifications of the Teicoplanin Core

The core structure of teicoplanin, including its aglycone and peptide backbone, has been a primary target for medicinal chemists.

-

Deamination: The removal of the terminal amino group of teicoplanin has been shown to reduce its in vitro activity against staphylococcal and streptococcal species by two- to three-fold. This modification also leads to a tenfold reduction in binding affinity to the D-Ala-D-Ala target.[5]

-

Amide Derivatives: Condensation of the carboxyl group of teicoplanin with various amines to form amide derivatives has been a fruitful strategy. Positively charged amides generally exhibit enhanced in vitro activity against Gram-positive bacteria. Some basic amides have also demonstrated activity against Gram-negative bacteria.

-

Dimeric Derivatives: The synthesis of teicoplanin dimers has been explored as a strategy to enhance binding avidity to the bacterial cell wall. Dimeric derivatives have shown significant activity against vancomycin-resistant enterococci (VRE), particularly VanA strains.[6]

-

Lipophilic Pseudoaglycon Derivatives: Modifications of the teicoplanin pseudoaglycone with lipophilic side chains have been investigated, leading to compounds with potent antiviral activity, particularly against influenza virus.[7]

The Role of the Fatty Acid Chain

The fatty acid side chain of teicoplanin plays a crucial role in its antibacterial activity, particularly against certain resistant strains.

-

Deacylation and Realkylation: Enzymatic removal of the native fatty acid chain followed by reductive alkylation with different lipophilic moieties has been shown to restore or even enhance activity against glycopeptide-resistant enterococci.

-

Lipoglycopeptide Derivatives: The development of second-generation lipoglycopeptides, such as dalbavancin and oritavancin, has been inspired by the SAR of the fatty acid chain. These semi-synthetic derivatives possess modified lipophilic side chains that contribute to their enhanced potency and extended half-lives.[4]

Glycosylation and its Impact

The sugar moieties of teicoplanin are not merely passive decorations but are actively involved in its biological activity.

-

Deglycosylation: Removal of the sugar residues generally leads to a significant decrease in antibacterial activity, highlighting their importance for target recognition and/or proper molecular conformation.

-

Modifications of Sugar Residues: Alterations to the sugar moieties can influence the pharmacokinetic and pharmacodynamic properties of teicoplanin derivatives.

Quantitative Data Summary

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of teicoplanin and its derivatives against key Gram-positive pathogens.

Table 1: MIC of Teicoplanin against Methicillin-Resistant Staphylococcus aureus (MRSA)

| Compound | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Teicoplanin | 0.125 - 4 | 0.25 - 1 | 1 - 2 | [8][9] |

| Teicoplanin (isolates with MICs ≥1.5 mg/L) | ≥1.5 | - | - | [10] |

Table 2: MIC of Teicoplanin against Vancomycin-Resistant Enterococci (VRE)

| Compound | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Teicoplanin | E. faecium (VanA) | >256 | - | - | [11] |

| Teicoplanin | E. faecalis | Susceptible range | - | - | [11] |

| Teicoplanin | VRE | 32 to ≥256 | - | - | [12] |

| Dimeric Teicoplanin Derivatives | VanA-positive Enterococci | 4 | - | - | [6] |

Table 3: Antiviral and Cytotoxic Activity of Teicoplanin Derivatives

| Compound/Derivative | Virus/Cell Line | EC50 (µM) | CC50 (µM) | Reference(s) |

| Perfluoroalkylated Teicoplanin Pseudoaglycone | Influenza A | Potent activity | Non-toxic concentrations | [13] |

| Lipophilic Teicoplanin Pseudoaglycon Derivatives | Influenza A and B | Broad activity | Reasonable or no cytotoxicity | [7] |

| Teicoplanin | hTERT-HPNE (human pancreatic cells) | - | Concentration-dependent cytotoxicity | [14] |

| Teicoplanin | CHO, MCF-7, Jurkat cells | - | >2000, >6000, >400 µg/ml respectively | [15] |

Experimental Protocols

Synthesis of Teicoplanin Derivatives: General Procedures

1. Synthesis of Perfluoroalkylated Teicoplanin Derivatives: [13]

-

Propargylation: To a solution of the teicoplanin pseudoaglycone in anhydrous THF, add NaH (60% dispersion in mineral oil) after washing with hexane. Stir the mixture for 30 minutes, then add propargyl bromide. Continue stirring for 3 hours. The reaction can be monitored by TLC.

-

Click Reaction: The azido derivative of the teicoplanin pseudoaglycone is reacted with perfluoroalkylated side chains via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to yield the desired perfluoroalkyl derivatives.

2. Synthesis of Dimeric Teicoplanin Derivatives: [6]

-

Linker Synthesis: A linker with two reactive groups (e.g., isothiocyanate) is synthesized. For example, reacting n-decylamine with a chloro derivative of triethylene glycol, followed by a sequence of tosylation, nucleophilic substitution with azide, Staudinger reduction, and transformation of the resulting amino groups.

-

Dimerization: The linker is then reacted with the N-terminal amino group of the teicoplanin pseudoaglycone or an amino group attached to the C-terminus to form the dimeric structure.

Biological Assays

1. Determination of Minimum Inhibitory Concentration (MIC): [16][17]

-

Broth Microdilution Method: This is considered the 'gold standard'. A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated overnight at 35-37°C. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[17]

-

Agar Dilution Method: A series of agar plates containing different concentrations of the antibiotic are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. After overnight incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[18]

-

E-test: A predefined, stable gradient of antibiotic is immobilized on a plastic strip. The strip is placed on the surface of an agar plate that has been inoculated with the test organism. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[10]

2. Cytotoxicity Assay (MTT Assay): [14][15]

-

Cell Culture: Human cell lines (e.g., hTERT-HPNE, CHO, MCF-7) are cultured in a suitable medium in 96-well plates to a desired confluency.[14][15]

-

Treatment: The cells are exposed to various concentrations of the teicoplanin derivatives for a specified period (e.g., 24, 48, 72 hours).[14]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[15]

3. Antiviral Assay (CPE Inhibition Assay for Influenza Virus): [19]

-

Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.

-

Infection and Treatment: The cell monolayer is infected with influenza virus at a specific multiplicity of infection (MOI). The test compounds at various concentrations are added to the cells.

-

Incubation: The plates are incubated at 37°C for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE), typically 72 hours.

-

Quantification of Antiviral Effect: The antiviral effect is measured by assessing cell viability using a method such as the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells. The 50% effective concentration (EC50) is then calculated.

Visualizations

Caption: Teicoplanin's mechanism of action targeting bacterial cell wall synthesis.

Caption: A generalized experimental workflow for teicoplanin SAR studies.

Conclusion

The extensive structure-activity relationship studies on teicoplanin have not only deepened our understanding of its mechanism of action but have also provided a robust framework for the rational design of new and improved glycopeptide antibiotics. The modifications to its core structure, fatty acid side chain, and sugar moieties have demonstrated the potential to enhance antibacterial potency, overcome resistance mechanisms, and even introduce novel antiviral activities. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to the ongoing battle against microbial resistance and the development of the next generation of life-saving therapeutics.

References

- 1. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 2. Teicoplanin | PPTX [slideshare.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deaminoteicoplanin and its derivatives. Synthesis, antibacterial activity, and binding strength to Ac-D-Ala-D-Ala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The First Dimeric Derivatives of the Glycopeptide Antibiotic Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship studies of lipophilic teicoplanin pseudoaglycon derivatives as new anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. Impact of teicoplanin maintenance dose and MIC values on the clinical outcomes of patients treated for methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. microbiozjournals.com [microbiozjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Effects of teicoplanin on cell number of cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]

- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 18. In vitro activity of teicoplanin and vancomycin against gram-positive bacteria from human clinical and veterinary sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Teicoplanin: An In-depth Technical Guide to its Biosynthesis in Actinoplanes teichomyceticus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic produced by the filamentous bacterium Actinoplanes teichomyceticus, stands as a critical last-resort therapeutic against serious infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular architecture, comprising a heptapeptide backbone, intricate cyclizations, and specific glycosylation and acylation patterns, is the result of a sophisticated biosynthetic pathway.[1][2] Understanding this pathway at a molecular level is paramount for endeavors in strain improvement, yield optimization, and the generation of novel teicoplanin analogs through biosynthetic engineering to combat emerging antibiotic resistance. This technical guide provides a comprehensive overview of the teicoplanin biosynthesis pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core processes.

The Teicoplanin Biosynthetic Gene Cluster

The genetic blueprint for teicoplanin production is encoded within a large, approximately 73-89 kb biosynthetic gene cluster (BGC) in Actinoplanes teichomyceticus.[3][4][5] This cluster, designated tcp, harbors 39 to 49 putative open reading frames (ORFs) that orchestrate the entire biosynthetic process, from precursor synthesis and the assembly of the peptide core to tailoring modifications, export, and self-resistance.[4][5][6] The organization of the tcp cluster reveals a modular and efficient system for the production of this complex secondary metabolite.

The Biosynthesis Pathway: A Stepwise Elucidation

The biosynthesis of teicoplanin can be dissected into three main stages: the assembly of the heptapeptide backbone by a non-ribosomal peptide synthetase (NRPS) machinery, the intricate cyclization of the linear peptide by cytochrome P450 monooxygenases, and the final tailoring reactions including glycosylation and acylation.

Heptapeptide Backbone Assembly: The NRPS Machinery

The core of teicoplanin is a heptapeptide chain assembled by a multi-modular NRPS system. This enzymatic assembly line consists of four proteins (Tcp9-Tcp12) that house seven modules, with each module responsible for the incorporation of a specific amino acid.[7] The domains within each module—Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), and Condensation (C)—work in a coordinated fashion to select, activate, and link the amino acid monomers.[1] Epimerization (E) domains are also present in certain modules to convert L-amino acids to their D-isomers.[7]

The sequence of amino acid incorporation is as follows:

-

Module 1: 4-hydroxyphenylglycine (HPG)

-

Module 2: Tyrosine (Tyr)

-

Module 3: 3,5-dihydroxyphenylglycine (DPG)

-

Module 4: HPG

-

Module 5: HPG

-

Module 6: β-hydroxytyrosine (β-HT)

-

Module 7: DPG

References

- 1. scispace.com [scispace.com]

- 2. Biosynthesis, biotechnological production, and application of teicoplanin: current state and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Teicoplanin biosynthesis genes in Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organization of the teicoplanin gene cluster in Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic gene cluster of the glycopeptide antibiotic teicoplanin: characterization of two glycosyltransferases and the key acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teicoplanin biosynthesis: unraveling the interplay of structural, regulatory, and resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Evolution of Teicoplanin: A Technical Guide to Novel Derivatives and Their Enhanced Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms presents a formidable challenge to global health. Glycopeptide antibiotics, such as teicoplanin, remain a critical line of defense against serious Gram-positive infections. However, the emergence of resistance necessitates the development of new and improved antimicrobial agents. This technical guide delves into the landscape of teicoplanin derivatives, exploring their synthesis, novel antimicrobial properties, and mechanisms of action. We present a comprehensive overview of key advancements, supported by quantitative data, detailed experimental protocols, and visual representations of underlying pathways and workflows.

Novel Teicoplanin Derivatives and Their Antimicrobial Activity

Chemical modification of the teicoplanin scaffold has yielded a diverse array of derivatives with enhanced potency and broadened spectra of activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). These modifications primarily target the aglycone core, the N-terminus, and the carboxyl group.

Lipophilic and Perfluoroalkyl Derivatives: A Dual-Action Approach

The introduction of lipophilic or perfluoroalkyl chains to the teicoplanin pseudoaglycone has been a particularly fruitful strategy. These modifications can lead to a dual mechanism of action: inhibiting cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors and disrupting the bacterial cell membrane.[1][2] This dual action is often effective against glycopeptide-resistant bacteria.[1] Some of these derivatives have also demonstrated promising antiviral activity against SARS-CoV-2 by inhibiting its entry into host cells.[1]

Dimeric Teicoplanin Derivatives: Harnessing Multivalency

Inspired by the dimerization of other glycopeptide antibiotics, researchers have synthesized covalent and complex dimers of teicoplanin.[3] The rationale behind this approach is that dimerization can enhance binding to the peptidoglycan precursors through a chelate effect. While not universally enhancing activity against all strains, certain dimeric derivatives have shown significant potency against VanA-type teicoplanin-resistant enterococci.[3]

Amide and N-Alkyl Derivatives: Modulating Physicochemical Properties

Modifications at the carboxyl and N-terminal amino groups have been extensively explored to improve the physicochemical properties and antimicrobial activity of teicoplanin. The synthesis of basic amides, for instance, has been shown to enhance activity against Gram-negative bacteria.[4] Similarly, N-alkylation can influence the in vitro and in vivo efficacy of the derivatives, depending on the nature of the alkyl chain.[5]

Octapeptide Derivatives: Extending the Peptide Core

The extension of the peptide core through the addition of amino acids at the N-terminus has yielded octapeptide derivatives. Derivatives with N-terminal glycine or lysine have demonstrated activity comparable to the parent compound and, in some cases, improved activity against less sensitive staphylococcal isolates.[6]

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various teicoplanin derivatives against a panel of Gram-positive bacteria.

Table 1: MIC of Lipophilic and Dimeric Teicoplanin Derivatives against Resistant Enterococci

| Derivative Type | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Lipophilic | Lipoic acid conjugate | E. faecium (vanA) | >20 | [7] |

| Lipophilic | Aryl group conjugate | E. faecium (vanA) | 1.25 - >20 | [7] |

| Dimeric | N,N-terminal dimer | E. faecalis (vanA) | 32 | [3] |

| Dimeric | N,C-terminal dimer | E. faecalis (vanA) | 8 - 32 | [3] |

| Dimeric | Cobalt complex dimer | E. faecalis (vanA) | 4 | [3] |

Table 2: Comparative MIC of Teicoplanin and Vancomycin against MRSA

| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Teicoplanin | 0.5 - 4 | 2.0 | 2.0 | [8][9] |

| Vancomycin | 0.5 - 2 | 2.0 | 2.0 | [8][9] |

| Teicoplanin (2018) | 0.125 - 2 | 0.5 | 1 | [10] |

| Vancomycin (2018) | 0.25 - 1 | 0.5 | 1 | [10] |

| Teicoplanin (2019) | 0.125 - 4 | 0.25 | 1 | [10] |

| Vancomycin (2019) | 0.25 - 1 | 0.5 | 1 | [10] |

| Teicoplanin (2020) | 0.125 - 2 | 0.5 | 0.5 | [10] |

| Vancomycin (2020) | 0.25 - 2 | 0.5 | 1 | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative teicoplanin derivatives and the evaluation of their antimicrobial activity.

General Synthesis of Teicoplanin Amide Derivatives

The synthesis of teicoplanin amide derivatives is typically achieved through the condensation of the carboxyl group of teicoplanin or its aglycone with a desired amine.[4][11]

Materials:

-

Teicoplanin or Teicoplanin Aglycone (TD)

-

Amine of choice (e.g., polyamines)

-

Condensing agent (e.g., dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt))

-

Solvent (e.g., dimethylformamide (DMF))

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve teicoplanin or its aglycone in the chosen solvent.

-

Add the condensing agent and HOBt to the solution and stir for a short period at room temperature.

-

Add the desired amine to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products.

-

Purify the crude product using column chromatography on silica gel or a reverse-phase column.

-

Characterize the final product using spectroscopic methods (e.g., NMR, Mass Spectrometry).

General Synthesis of N-Alkyl Teicoplanin Derivatives

N-alkylation of the terminal amino group of teicoplanin can be achieved through reductive amination.[5][12]

Materials:

-

Teicoplanin or its pseudoaglycones/aglycone

-

Aldehyde or ketone corresponding to the desired alkyl group

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN))

-

Solvent (e.g., methanol)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the teicoplanin starting material in the chosen solvent.

-

Add the aldehyde or ketone to the solution.

-

Adjust the pH of the mixture if necessary.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

-

Quench the reaction by adding a suitable reagent (e.g., acetic acid).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the desired N-alkyl derivative by preparative HPLC.

-

Characterize the purified compound by spectroscopic methods.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the teicoplanin derivative

-

Positive control (bacterial growth without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the teicoplanin derivative in MHB directly in the wells of the 96-well plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well containing the bacterial inoculum without any antibiotic.

-

Incubate the microtiter plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the development and action of novel teicoplanin derivatives.

Caption: A generalized workflow for the development and evaluation of novel teicoplanin derivatives.

Caption: The dual mechanism of action of lipophilic teicoplanin derivatives.

Conclusion and Future Directions

The chemical modification of teicoplanin has proven to be a successful strategy for generating novel antimicrobial agents with improved properties. Lipophilic, dimeric, and other derivatives have demonstrated the potential to overcome existing resistance mechanisms and expand the utility of this important class of antibiotics. Future research should continue to explore novel modifications of the teicoplanin scaffold, guided by a deeper understanding of structure-activity relationships. Furthermore, the development of derivatives with dual antibacterial and antiviral activities represents an exciting new frontier in the fight against infectious diseases. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of drug discovery.

References

- 1. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The First Dimeric Derivatives of the Glycopeptide Antibiotic Teicoplanin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of a series of basic amides of teicoplanin and deglucoteicoplanin with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N15-alkyl and N15,N15-dialkyl derivatives of teicoplanin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Octapeptide derivatives of teicoplanin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Comparative Study of Teicoplanin vs Vancomycin for the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of Vancomycin, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological properties of N63-carboxamides of teicoplanin antibiotics. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. data.epo.org [data.epo.org]

An In-depth Technical Guide to Teicoplanin Resistance Mechanisms in Enterococci

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterococci have emerged as significant nosocomial pathogens, notorious for their intrinsic and acquired resistance to a broad spectrum of antimicrobial agents. Resistance to glycopeptides, particularly vancomycin and teicoplanin, poses a considerable therapeutic challenge. Teicoplanin, a glycopeptide antibiotic, inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. However, enterococci have evolved sophisticated mechanisms to evade the action of this critical drug. This technical guide provides a comprehensive overview of the core mechanisms of teicoplanin resistance in enterococci, focusing on the genetic determinants, biochemical pathways, and regulatory circuits involved. It also details key experimental protocols for studying these resistance mechanisms and presents quantitative data to facilitate comparative analysis.

Core Mechanisms of Teicoplanin Resistance

The primary mechanism of high-level teicoplanin resistance in enterococci is the modification of the drug's target. This involves the alteration of the peptidoglycan precursor terminus from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac), which exhibits a significantly lower binding affinity for glycopeptide antibiotics. This biochemical modification is orchestrated by a set of genes organized in operons, most notably the vanA gene cluster.

The vanA Gene Cluster: A Hallmark of Teicoplanin Resistance

The vanA operon confers high-level, inducible resistance to both vancomycin and teicoplanin.[1][2][3] The key genes within this cluster and their functions are:

-

vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-associated sensor kinase that detects the presence of glycopeptides, and VanR is a response regulator that, upon phosphorylation by VanS, activates the transcription of the resistance genes.[4][5]

-

vanH : Encodes a dehydrogenase that reduces pyruvate to D-lactate.

-

vanA : Encodes a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.

-

vanX : Encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into peptidoglycan precursors.

-

vanY : Encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from peptidoglycan precursors that have escaped the action of VanX.

-

vanZ : The function of VanZ is not fully elucidated, but it has been shown to contribute to teicoplanin resistance.[4][6][7]

The VanB Phenotype: Vancomycin Resistance with Teicoplanin Susceptibility

In contrast to the VanA phenotype, enterococci possessing the vanB gene cluster are typically resistant to vancomycin but remain susceptible to teicoplanin.[1][2] This is because the VanSB sensor kinase is not induced by teicoplanin.[3][8] However, mutations in the vanSB gene can lead to a broadened inducer specificity or constitutive expression of the resistance genes, resulting in acquired teicoplanin resistance.[3][8]

The VanD Phenotype: Constitutive Low-Level Resistance

The vanD gene cluster confers constitutive, moderate-level resistance to vancomycin and variable, often low-level, resistance to teicoplanin.[9][10] The constitutive expression is typically due to mutations in the vanSD or vanRD genes.[10][11]

Atypical Phenotypes: The VanA Genotype with a VanB Phenotype

Of increasing clinical concern are enterococcal isolates that possess the vanA genotype but exhibit a VanB phenotype (vancomycin-resistant, teicoplanin-susceptible).[1][2][12][13] This phenotype can arise from various mutations within the vanA operon, particularly in the vanS gene, which can lead to a loss of response to teicoplanin as an inducer.[5][12] Heteroresistance to teicoplanin has also been observed in such strains, where a subpopulation of cells can grow in the presence of teicoplanin.[1][12]

Quantitative Data on Teicoplanin Resistance

The level of teicoplanin resistance, as determined by the Minimum Inhibitory Concentration (MIC), varies depending on the underlying genetic mechanism. The following tables summarize typical teicoplanin MIC ranges for different enterococcal phenotypes.

| Phenotype/Genotype | Enterococcus Species | Teicoplanin MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) | Reference(s) |

| VanA | E. faecium, E. faecalis | ≥16 to >256 | ≥64 to >256 | [1][2][3] |

| VanB | E. faecium, E. faecalis | ≤0.5 to 1.0 | 4 to >1024 | [3][8] |

| VanB with vanSB mutations (Teicoplanin-Resistant) | E. faecium | 32 to 64 | 128 to 512 | [8] |

| VanD | E. faecium | 4 to 64 | 32 to 512 | [10] |

| VanA Genotype with VanB Phenotype | E. faecium | 4 to 12 | 64 to 128 | [12][13] |

Signaling Pathways and Regulatory Mechanisms

The expression of teicoplanin resistance genes is tightly controlled by the VanS/VanR two-component system. The following diagram illustrates the signaling cascade in the VanA-type resistance mechanism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

a) Broth Microdilution Method (According to CLSI guidelines)

This method is considered the gold standard for determining MICs.

-

Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, teicoplanin powder, bacterial inoculum standardized to 0.5 McFarland.

-

Procedure:

-

Prepare serial twofold dilutions of teicoplanin in CAMHB in the wells of a 96-well plate. The typical concentration range tested is 0.06 to 256 µg/mL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours. For vancomycin, a 24-hour incubation is recommended.[8]

-

The MIC is the lowest concentration of teicoplanin that completely inhibits visible growth of the organism.

-

b) E-test Method

The E-test is a gradient diffusion method that provides a quantitative MIC value.

-

Materials: Mueller-Hinton agar plates, E-test strips with a predefined gradient of teicoplanin, bacterial inoculum standardized to 0.5 McFarland.

-

Procedure:

-

Prepare a bacterial lawn by evenly streaking a standardized inoculum onto the surface of a Mueller-Hinton agar plate.

-

Aseptically apply the teicoplanin E-test strip to the agar surface.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours (or 24 hours for vancomycin).

-

An elliptical zone of inhibition will form. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1][3][12]

-

Analysis of Peptidoglycan Precursors by HPLC-MS

This protocol allows for the identification and quantification of the modified peptidoglycan precursors.[14][15]

-

Procedure:

-

Cultivation and Induction: Grow enterococcal isolates to mid-log phase. For inducible resistance, add a sub-inhibitory concentration of vancomycin or teicoplanin to the culture medium to induce the expression of van genes.

-

Inhibition of Cell Wall Synthesis: Add an inhibitor of a late stage of peptidoglycan synthesis (e.g., ramoplanin) to the culture to cause the accumulation of cytoplasmic peptidoglycan precursors.

-

Extraction of Precursors: Harvest the bacterial cells and extract the cytoplasmic precursors using a suitable method, such as boiling in water or acid extraction.

-

HPLC-MS Analysis:

-

Separate the extracted precursors using reverse-phase high-performance liquid chromatography (HPLC).

-

Analyze the eluted fractions using mass spectrometry (MS) to identify the molecular weights of the precursors and confirm the presence of D-Ala-D-Lac or D-Ala-D-Ser termini.

-

-

Analysis of van Gene Expression by RT-qPCR

This method quantifies the level of transcription of the resistance genes.[14][16][17]

-

Procedure:

-

RNA Extraction: Grow enterococcal cultures with and without an inducer (vancomycin or teicoplanin) and extract total RNA using a commercial kit or a standard protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers and probes specific for the target van genes (e.g., vanA, vanS) and a housekeeping gene for normalization (e.g., gyrB, recA).

-

The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16]

-

Analyze the amplification data to determine the relative fold change in gene expression in the induced versus uninduced samples.

-

-

Site-Directed Mutagenesis of vanS

This technique is used to introduce specific mutations into the vanS gene to study their effect on teicoplanin sensing and resistance.

-

Procedure:

-

Plasmid Extraction: Isolate the plasmid carrying the vanS gene from the enterococcal strain.

-

Primer Design: Design mutagenic primers that contain the desired nucleotide change.

-

PCR Amplification: Use the mutagenic primers to amplify the entire plasmid using a high-fidelity DNA polymerase.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transformation: Transform the mutated plasmid into a suitable E. coli host for propagation and then into the target enterococcal strain.

-

Verification: Confirm the presence of the desired mutation by DNA sequencing and assess the resulting phenotype (e.g., teicoplanin MIC).

-

Experimental and Diagnostic Workflows

The following diagrams illustrate typical workflows for investigating teicoplanin resistance mechanisms and for the diagnostic identification of resistant isolates.

References

- 1. Heteroresistance to Teicoplanin in Enterococcus faecium Harboring the vanA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jidc.org [jidc.org]

- 3. scielo.br [scielo.br]

- 4. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Regulation of Resistance in Vancomycin-Resistant Enterococci: The VanRS Two-Component System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Selection of a Teicoplanin-Resistant Enterococcus faecium Mutant during an Outbreak Caused by Vancomycin-Resistant Enterococci with the VanB Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to glycopeptides (vancomycin and teicoplanin) in Enterococcus spp. Phenotypes VanA, VanB, vand, and other less frequent (VanC, C2 / 3, E, F, G, L, M) - Molecular diagnosis (PCR and sequencing). - IVAMI [ivami.com]

- 10. New Combinations of Mutations in VanD-Type Vancomycin-Resistant Enterococcus faecium, Enterococcus faecalis, and Enterococcus avium Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VanD-Type Vancomycin-Resistant Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VanB Phenotype-vanA Genotype Enterococcus faecium with Heterogeneous Expression of Teicoplanin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Chlorhexidine Induces VanA-Type Vancomycin Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of peptidoglycan precursors in vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Teicoplanin: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin is a glycopeptide antibiotic with a spectrum of activity primarily directed against Gram-positive bacteria.[1][2] It is a crucial agent in the management of serious infections, particularly those caused by resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA).[3] This technical guide provides a comprehensive overview of the in vitro activity of teicoplanin against a range of clinically significant bacterial isolates. It includes quantitative susceptibility data, detailed experimental protocols for susceptibility testing, and visual representations of its mechanism of action and testing workflows to support research and development efforts in the field of antimicrobial agents.

Introduction

Teicoplanin, structurally related to vancomycin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4][5] Specifically, it binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation reactions essential for cell wall integrity.[5] This mechanism of action makes it effective against a wide array of Gram-positive organisms.[1][6][7] However, its activity can vary against different species and is influenced by factors such as inoculum size and testing media.[2][8] Understanding the precise spectrum and potency of teicoplanin is paramount for its appropriate clinical use and for the development of new glycopeptide antibiotics.

Spectrum of Activity: Quantitative Data

The in vitro activity of teicoplanin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's potency against a population of clinical isolates.

Staphylococcus aureus

Teicoplanin demonstrates potent activity against both methicillin-susceptible (S. aureus, MSSA) and methicillin-resistant S. aureus (MRSA).[1][8]

| Clinical Isolate | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| S. aureus (MRSA) | 407 | 0.25 | 1 | 0.125 - 4 | [9] |

| S. aureus | 78 | 2 | 8 | Not Reported | [10] |

| S. aureus | 2911 (2018) | 0.58 (Geometric Mean) | Not Reported | Not Reported | [11] |

Coagulase-Negative Staphylococci (CoNS)

The activity of teicoplanin against CoNS can be more variable compared to S. aureus, with some species, such as Staphylococcus haemolyticus, occasionally exhibiting reduced susceptibility.[8]

| Clinical Isolate | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| Coagulase-Negative Staphylococci | 185 | 2 (Vancomycin) | 4 (Vancomycin) | Wider range for Teicoplanin | [12][13] |

| Methicillin-Resistant CoNS | 130 | Not Reported | Not Reported | ≤0.5 - 2 | [14] |

Enterococcus Species

Teicoplanin is generally more active against Enterococcus species than vancomycin, although resistance can occur.[1]

| Clinical Isolate | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MBC90 (mg/L) | Reference |

| Enterococcus spp. | 304 | 0.25 | 0.25 | 8 | [15] |

Streptococcus Species

Teicoplanin exhibits high activity against various streptococcal species.[8]

| Clinical Isolate | Number of Isolates | MIC90 (mg/L) | Reference |

| Non-group D Streptococci | Multiple Studies | ~0.2 | [8] |

Experimental Protocols for Susceptibility Testing

Accurate determination of teicoplanin susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods.[16][17]

Broth Microdilution Method (CLSI/EUCAST)

This is considered the gold standard method for determining MIC values.

Principle: Serial two-fold dilutions of teicoplanin are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of teicoplanin that shows no visible bacterial growth after a defined incubation period.

Detailed Methodology:

-

Preparation of Teicoplanin Stock Solution: A stock solution of teicoplanin is prepared in a suitable solvent according to the manufacturer's instructions.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the teicoplanin stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range (e.g., 0.06 to 64 mg/L).

-

Inoculum Preparation: A suspension of the test organism is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is read as the lowest concentration of teicoplanin at which there is no visible growth (turbidity) of the organism.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

Principle: A paper disk impregnated with a standardized amount of teicoplanin (e.g., 30 µg) is placed on an agar plate that has been uniformly inoculated with the test bacterium. During incubation, the antibiotic diffuses from the disk into the agar. The diameter of the zone of growth inhibition around the disk is measured and interpreted according to established breakpoints.[18][19][20]

Detailed Methodology:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly streaked in three directions to ensure confluent growth.

-

Application of Teicoplanin Disk: A teicoplanin 30 µg disk is applied to the surface of the inoculated agar plate.

-

Incubation: The plate is incubated at 35 ± 2 °C for 16-20 hours.

-

Measurement and Interpretation: The diameter of the zone of complete growth inhibition is measured in millimeters. The result is interpreted as susceptible, intermediate, or resistant based on the zone diameter breakpoints provided by CLSI or EUCAST.

Visualizations

Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of teicoplanin.

Caption: Mechanism of action of teicoplanin.

Experimental Workflows

The workflow for determining the Minimum Inhibitory Concentration (MIC) of teicoplanin is depicted below.

Caption: Broth microdilution workflow for MIC determination.

Conclusion

Teicoplanin remains a potent antimicrobial agent against a variety of Gram-positive clinical isolates, including multidrug-resistant strains. Its activity profile, particularly against S. aureus and Enterococcus species, underscores its therapeutic importance. The standardized methodologies outlined in this guide are essential for accurate susceptibility testing, which in turn informs effective clinical management and ongoing surveillance of resistance trends. Further research into teicoplanin's activity against emerging pathogens and the mechanisms of resistance will be critical for preserving its utility in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbiological properties of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Teicoplanin Used in the Prevention and Treatment of Serious Infections Caused by Gram-Positive Bacteria and Compared Its Effects with Some other Antibiotics – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Teicoplanin: an investigational glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 6. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. academic.oup.com [academic.oup.com]

- 9. dovepress.com [dovepress.com]

- 10. Teicoplanin Dosing Strategy for Treatment of Staphylococcus aureus in Korean Patients with Neutropenic Fever - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic Changes of Staphylococcus aureus Susceptibility to Vancomycin, Teicoplanin, and Linezolid in a Central Teaching Hospital in Shanghai, China, 2008–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activities of vancomycin and teicoplanin against coagulase-negative staphylococci isolated from neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro activities of vancomycin and teicoplanin against coagulase-negative staphylococci isolated from neutropenic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activity of Vancomycin and Teicoplanin Against Coagulase Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative activity of daptomycin and teicoplanin against enterococci isolated from blood and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. shop.tinyteria.com [shop.tinyteria.com]

- 19. kairosafe.it [kairosafe.it]

- 20. kairosafe.it [kairosafe.it]

Teicoplanin Pharmacokinetics and Tissue Distribution in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of teicoplanin, a glycopeptide antibiotic, as observed in various animal models. Understanding these parameters is crucial for the preclinical assessment and optimization of dosing regimens for treating severe Gram-positive infections. This document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows to facilitate further research and development.

Pharmacokinetic Profile of Teicoplanin in Animal Models

Teicoplanin exhibits a complex pharmacokinetic profile characterized by a multi-exponential decline in serum concentrations, extensive protein binding, and a long terminal half-life. Its disposition has been studied in several animal species, providing valuable data for interspecies scaling and prediction of human pharmacokinetics.

Following intravenous administration, teicoplanin's disposition is often described by a three-compartment model. In rabbits, the serum concentrations show a three-phase exponential decline with half-lives of 0.11 hours (α-phase), 1.4 hours (β-phase), and 8.3 hours (γ-phase)[1]. Similarly, in male Sprague-Dawley rats, a three-compartment open model has been used to describe its disposition[2]. In sheep, intravenous injection resulted in monophasic behavior with a mean elimination half-life of 5 hours[3]. The primary route of elimination is renal, with the majority of the drug excreted unchanged through glomerular filtration[4]. Studies in rats have shown that approximately 76.3% of an administered dose is recovered in the urine within 5 days[2].

Intramuscular administration of teicoplanin is also effective, with 100% bioavailability observed in sheep, although absorption is slow, leading to a longer elimination half-life of 9.23 hours compared to intravenous administration[3].

Table 1: Pharmacokinetic Parameters of Teicoplanin in Various Animal Models

| Animal Model | Dose and Route | T½ (alpha) | T½ (beta) | T½ (gamma) / Elimination T½ | Volume of Distribution (Vd) | Clearance (CL) | Bioavailability (IM) | Reference |

| Rabbit | 7.5 mg/kg IV | 0.11 ± 0.01 h | 1.4 ± 0.4 h | 8.3 ± 2.2 h | - | - | - | [1] |

| Rat (Sprague-Dawley) | 10 mg/kg IV | - | - | - | - | - | - | [5] |

| Sheep | 6 mg/kg IV | - | - | 5 ± 0.24 h | - | - | - | [3] |

| Sheep | 6 mg/kg IM | - | - | 9.23 ± 0.74 h | - | - | 100% | [3] |

| Pig (Ventilated) | Nebulized | - | - | 25.4 h (blood stream elimination) | - | - | Low systemic absorption (3.4%) | [6] |

Tissue Distribution of Teicoplanin

Teicoplanin demonstrates wide distribution into various tissues, a critical factor for its efficacy in treating deep-seated infections. Animal studies have consistently shown high concentrations in key organs such as the kidneys, liver, lungs, and bone.

Kidney

The kidneys are a primary site of both accumulation and excretion of teicoplanin. High concentrations of radiolabeled teicoplanin have been observed in the renal cortex of rats[5]. This accumulation is an important consideration, as teicoplanin can induce nephrotoxicity, although studies in rats suggest its nephrotoxic potential may be lower than that of vancomycin[7][8].

Bone

Teicoplanin's ability to penetrate bone tissue is a significant advantage for treating osteomyelitis and for surgical prophylaxis in orthopedics. In a guinea pig model, teicoplanin demonstrated greater penetration into bone compared to vancomycin, with concentrations increasing for up to 6 hours post-administration[9]. Studies in rabbits have also investigated the concentration of teicoplanin in bone when mixed with hydroxyapatite cement for repairing cortical defects, showing that the antibiotic remains stable and does not degrade over several months[10]. Local application of teicoplanin-loaded calcium sulfate in a rabbit model of chronic osteomyelitis resulted in high local antibiotic levels with low systemic concentrations, minimizing the risk of systemic toxicity[11].

Lung

Lung tissue concentrations of teicoplanin are crucial for the treatment of respiratory tract infections. Animal data indicate high concentrations in the lungs relative to plasma[4]. Administration via nebulization has been explored as a method to achieve even higher local concentrations. In a rat model, aerosolized teicoplanin resulted in significantly higher lung tissue concentrations compared to intravenous administration[12]. The area under the curve (AUC) in the lung was 84 times higher after nebulization than after IV delivery[12]. Similarly, in mechanically ventilated pigs, 23-24% of the nebulized teicoplanin dose was deposited in the lungs, leading to high local concentrations with low systemic absorption[6][13].

Other Tissues

Studies in rats using radiolabeled teicoplanin have shown that the liver, skin, and fat also act as deep compartments, retaining the drug for extended periods[2]. In vitro studies with rat tissue homogenates have demonstrated that teicoplanin binds to cell membranes and enters some, but not all, cell types[14].

Table 2: Teicoplanin Tissue Concentrations in Animal Models

| Animal Model | Tissue | Route of Administration | Dose | Key Findings | Reference |

| Guinea Pig | Bone | 50 mg/kg IV | Teicoplanin concentration increased up to 6h and was markedly higher than vancomycin at 6, 12, and 24h. | [9] | |

| Rat | Kidney | 10 mg/kg IV | High affinity for the kidneys, especially the cortex. | [5] | |

| Rabbit | Bone (local) | Mixed with hydroxyapatite cement | Antibiotic does not degrade in the cement for several months. | [10] | |

| Rabbit | Bone (local) | Teicoplanin-loaded calcium sulfate pellets | High local antibiotic levels with low systemic concentrations. | [11] | |

| Rat | Lung | Single dose (IV vs. Aerosol) | Mean lung concentration at 15 min was 1.94 mg/g (aerosol) vs. 0.04 mg/g (IV). AUClung was 84 times higher with aerosol. | [12] | |

| Pig (Ventilated) | Lung | Nebulized | 24 ± 7% of the initial nebulizer charge was deposited in the lungs. | [6] | |

| Rat | Liver, Skin, Fat | 10 mg/kg IV | These tissues, along with adrenal glands and spleen, behaved as a deep compartment. | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic and tissue distribution studies. The following sections outline typical experimental protocols employed in animal studies of teicoplanin.

Animal Models

A variety of animal models have been utilized, including:

-

Rats: Sprague-Dawley and Wistar strains are commonly used for general pharmacokinetic, tissue distribution, and toxicology studies[2][5][7][8][12].

-

Rabbits: Often used for studies involving bone infections and extravascular diffusion[1][10][11].

-

Guinea Pigs: Utilized for comparative studies of bone penetration[9].

-

Pigs: Serve as a relevant large animal model for studies of aerosolized drug delivery during mechanical ventilation[6][13].

-

Sheep: Used to evaluate pharmacokinetics after both intravenous and intramuscular administration, particularly in the context of intramammary infections[3].

Dosing and Administration

-

Intravenous (IV): Teicoplanin is typically dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection or infusion via a cannulated vein (e.g., jugular, ear vein)[1][5][9].

-

Intramuscular (IM): The drug is injected into a major muscle mass[1][3].

-

Aerosol/Nebulization: For lung delivery studies, teicoplanin is aerosolized using a nebulizer connected to a ventilation system, particularly in mechanically ventilated animal models[6][12].

-

Local Application: For bone infection models, teicoplanin is mixed with a carrier like calcium sulfate or hydroxyapatite cement and implanted directly at the site of infection or defect[10][11].

Sample Collection

-

Blood/Serum: Serial blood samples are collected at predetermined time points from a cannulated artery or vein. Serum is separated by centrifugation and stored frozen until analysis[1][9].

-

Tissues: Animals are euthanized at various time points after drug administration. Tissues of interest (e.g., lung, liver, kidney, bone) are excised, rinsed, blotted dry, weighed, and then homogenized. Homogenates are stored frozen prior to extraction and analysis[5][12].

Analytical Methods

The concentration of teicoplanin in biological matrices is determined using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a widely used method for its specificity and sensitivity. A reversed-phase HPLC method with UV or fluorescence detection is common. For tissue analysis, a solid-phase extraction (SPE) step is often employed for sample clean-up[9][10]. Derivatization with agents like o-phthalaldehyde (OPA) can enhance fluorescence intensity for detecting very low concentrations[10].

-

Fluorescence Polarization Immunoassay (FPIA): This is another common method for quantifying teicoplanin in serum[12].

-

Microbiological Assay: This method measures the antimicrobial activity of the drug. It involves measuring the zone of inhibition of a susceptible bacterial strain (e.g., Bacillus subtilis) on an agar plate[15].

-

Radiolabeling: The use of radiolabeled teicoplanin (e.g., with 14C or 99mTc) allows for detailed whole-body autoradiography and quantitative assessment of drug distribution in all tissues, as well as excretion studies[2][5][16].

Mandatory Visualizations

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a typical teicoplanin pharmacokinetic study in an animal model.

Experimental Workflow for Tissue Distribution Study

Caption: Workflow for a teicoplanin tissue distribution study in an animal model.

References

- 1. The pharmacokinetics and extravascular diffusion of teicoplanin in rabbits and comparative efficacy with vancomycin in an experimental endocarditis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of [14C]teicoplanin in male rats after single intravenous dose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and efficacy of teicoplanin against intramammary infections in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution and excretion of teicoplanin in rats after single and repeated intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aerosol Route to Administer Teicoplanin in Mechanical Ventilation: In Vitro Study, Lung Deposition and Pharmacokinetic Analyses in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Teicoplanin: renal tolerance and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nephrotoxicity of teicoplanin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serum and bone concentrations of teicoplanin and vancomycin: study in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of bone and tissue concentrations of teicoplanin mixed with hydroxyapatite cement to repair cortical defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Efficacies of Teicoplanin-Loaded Calcium Sulfate for Treatment of Chronic Methicillin-Resistant Staphylococcus aureus Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lung and serum teicoplanin concentration after aerosol and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro studies of teicoplanin binding to rat tissues and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of teicoplanin concentration in serum using a bioassay technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Teicoplanin's Antiviral Activity Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teicoplanin, a glycopeptide antibiotic traditionally used against serious Gram-positive bacterial infections, has emerged as a promising broad-spectrum antiviral agent against a range of enveloped viruses.[1][2] This technical guide provides an in-depth overview of the current understanding of teicoplanin's antiviral properties, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary antiviral mechanism of teicoplanin involves the inhibition of the host cell endosomal protease, Cathepsin L (CTSL), which is crucial for the entry of many enveloped viruses, including coronaviruses and filoviruses.[3][4][5] This guide summarizes key in vitro and in vivo findings, presents quantitative data in structured tables for comparative analysis, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.

Introduction

The repurposing of existing drugs with established safety profiles presents an accelerated pathway for the development of novel antiviral therapies. Teicoplanin, a drug with decades of clinical use, has been identified as a potent inhibitor of several enveloped viruses, including members of the Coronaviridae, Filoviridae, Flaviviridae, Orthomyxoviridae, and Retroviridae families.[1][6][7][8] Its unique mechanism of targeting a host-cell factor, rather than a viral component, suggests a higher barrier to the development of viral resistance. This guide serves as a comprehensive resource for researchers and drug developers interested in the antiviral potential of teicoplanin.

Mechanism of Antiviral Action

The principal antiviral activity of teicoplanin is attributed to its ability to inhibit the enzymatic activity of Cathepsin L (CTSL), a lysosomal cysteine protease.[3][4][5] Many enveloped viruses, following receptor binding, are internalized into host cells via the endocytic pathway. Within the late endosome/lysosome, the acidic environment and the action of proteases like CTSL are required for the cleavage and activation of viral surface glycoproteins, which facilitates the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral genome into the cytoplasm.[4]

Teicoplanin is thought to interact with CTSL, likely through its lipophilic moiety, thereby blocking its proteolytic activity.[3] This inhibition prevents the necessary processing of the viral glycoproteins, trapping the virus within the endosome and ultimately leading to its degradation.[4] This mechanism has been particularly well-elucidated for SARS-CoV, MERS-CoV, SARS-CoV-2, and Ebola virus.[1][5]

A secondary mechanism has been proposed for coronaviruses, involving the inhibition of the viral main protease (3CLpro), which is essential for the cleavage of viral polyproteins into functional proteins required for replication.[3]

Signaling Pathway of Viral Entry and Inhibition by Teicoplanin

Caption: Viral entry pathway and the inhibitory action of teicoplanin on Cathepsin L.

Quantitative Data on Antiviral Activity

The antiviral efficacy of teicoplanin has been quantified against various enveloped viruses using in vitro cell culture models. The half-maximal inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) are key parameters to assess the potency and therapeutic window of an antiviral compound.

Table 1: In Vitro Antiviral Activity of Teicoplanin against Coronaviruses

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| SARS-CoV-2 (Wuhan-Hu-1) | HEK293T-hACE2 | Authentic Virus | 2.038 | >100 | >49.1 | [4] |

| SARS-CoV-2 (D614G) | HEK293T-hACE2 | Authentic Virus | 2.116 | >100 | >47.3 | [4] |

| SARS-CoV-2 (Pseudovirus) | A549 | Pseudovirus Entry | 1.66 | Not Reported | Not Reported | [1] |

| SARS-CoV-2 (Pseudovirus) | Huh7 | Pseudovirus Entry | 1.885 | Not Reported | Not Reported | [4] |

| SARS-CoV (Pseudovirus) | HEK293T | Pseudovirus Entry | 3.67 | >100 | >27.2 | [1] |

| MERS-CoV (Pseudovirus) | Huh-7 | Pseudovirus Entry | 8.08 | >100 | >12.4 | [5] |

Table 2: In Vitro Antiviral Activity of Teicoplanin against Other Enveloped Viruses

| Virus | Virus Family | Cell Line | Assay Type | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Ebola Virus (Zaire strain, pseudovirus) | Filoviridae | Vero | Pseudovirus Entry | 2.38 | >125 | >52.5 | [9] |

| Ebola Virus (trVLP) | Filoviridae | HEK293T | trVLP Assay | 0.33 | >100 | >303 | [5] |

| HIV-1 | Retroviridae | CEM | Cell Culture | 17 | Not Reported | Not Reported | [1] |

| Influenza A Virus | Orthomyxoviridae | MDCK | Not Specified | Active, no IC50 | Not Specified | Not Specified | [10] |